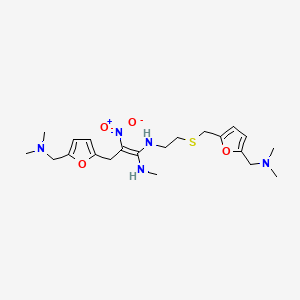
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is a complex organic compound characterized by its unique structure, which includes furan rings, dimethylamino groups, and nitropropene functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves multiple steps, starting with the preparation of the furan rings and the introduction of dimethylamino groups. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, possibly incorporating green chemistry principles to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino groups and nitropropene moiety are likely involved in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would require further investigation to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Dimethylaminomethyl)furfuryl alcohol
- 2-Furanmethanol, 5-((dimethylamino)methyl)
- 5-((Dimethylamino)methyl)-2-furanmethanol
Uniqueness
Compared to similar compounds, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine stands out due to its complex structure and the presence of multiple functional groups
Propiedades
Número CAS |
112233-25-7 |
|---|---|
Fórmula molecular |
C21H33N5O4S |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(Z)-3-[5-[(dimethylamino)methyl]furan-2-yl]-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroprop-1-ene-1,1-diamine |
InChI |
InChI=1S/C21H33N5O4S/c1-22-21(20(26(27)28)12-16-6-7-17(29-16)13-24(2)3)23-10-11-31-15-19-9-8-18(30-19)14-25(4)5/h6-9,22-23H,10-15H2,1-5H3/b21-20- |
Clave InChI |
VZXBPGNYACMAPS-MRCUWXFGSA-N |
SMILES isomérico |
CN/C(=C(\CC1=CC=C(O1)CN(C)C)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
SMILES canónico |
CNC(=C(CC1=CC=C(O1)CN(C)C)[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

amino]butanedioic acid](/img/structure/B13445726.png)
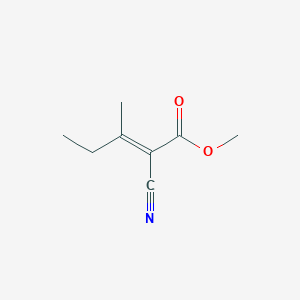
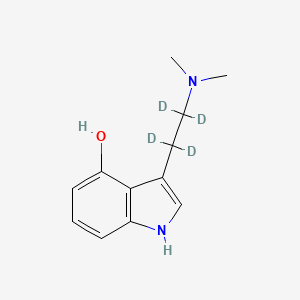
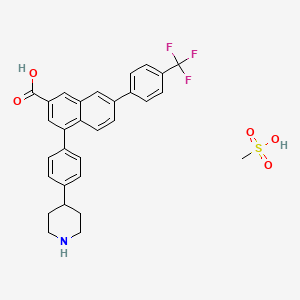

![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)

![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)

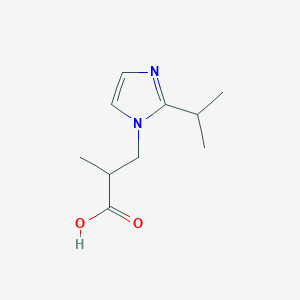
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
